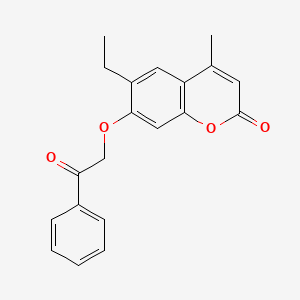

6-Ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)chromen-2-one

Description

6-Ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)chromen-2-one is a synthetic coumarin derivative with a chromen-2-one core modified by three substituents:

- 6-Ethyl group: Enhances lipophilicity and may influence metabolic stability.

- 4-Methyl group: Modifies electronic effects on the aromatic ring.

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

6-ethyl-4-methyl-7-phenacyloxychromen-2-one |

InChI |

InChI=1S/C20H18O4/c1-3-14-10-16-13(2)9-20(22)24-19(16)11-18(14)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |

InChI Key |

TXKOYTOUTJTWAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=O)C3=CC=CC=C3)OC(=O)C=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: Ethyl acetoacetate, 4-methyl-2H-chromen-2-one, and 2-oxo-2-phenylethyl bromide.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogues:

*Note: The molecular formula for the target compound is inferred as C₂₀H₁₈O₄ (assuming ethyl, methyl, and phenacyloxy substituents).

Impact of Substituents on Bioactivity

Computational and Pharmacokinetic Insights

- QSAR and Molecular Docking () : Chromen-2-one analogues with optimized substituents (e.g., ethyl, methyl, or phenacyloxy groups) show improved predicted pIC₅₀ values against ER+ breast cancer compared to Tamoxifen. Substituent bulkiness and electronic effects correlate with binding affinity to estrogen receptors .

- ADMET Properties : Ethyl and methyl groups generally enhance metabolic stability, while phenacyloxy substituents may increase plasma protein binding. Compounds like with methoxyphenyl groups show favorable drug-likeness and oral bioavailability .

Biological Activity

6-Ethyl-4-methyl-7-(2-oxo-2-phenylethoxy)chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its chromenone structure. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections provide an in-depth analysis of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.43 g/mol. The compound features a chromen-2-one backbone, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H20O4 |

| Molecular Weight | 398.43 g/mol |

| Structure | Chromenone |

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests.

Anti-inflammatory Activity

Inflammation is a critical factor in various chronic diseases. Studies have shown that coumarins can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to reduce inflammation may contribute to its therapeutic potential in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis and inhibit cell proliferation in breast (MCF-7) and colon (HCT-15) cancer cells. The mechanism of action may involve the modulation of cell cycle regulators and apoptotic pathways.

Case Studies

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH radical scavenging assay. The results demonstrated a significant reduction in DPPH radicals at varying concentrations, indicating strong antioxidant activity.

- Anti-inflammatory Effects : In vitro experiments showed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity in Cancer Cells : A recent study reported that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.

The biological activity of this compound likely involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound might affect the expression of genes related to oxidative stress response and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.